molecular formula C9H11BrO2 B3260496 4-Bromo-2-(methoxymethoxy)-1-methylbenzene CAS No. 331273-56-4

4-Bromo-2-(methoxymethoxy)-1-methylbenzene

Cat. No.: B3260496
CAS No.: 331273-56-4
M. Wt: 231.09 g/mol
InChI Key: AFWQSGQDPKEPEQ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Arenes in Synthetic Chemistry

Halogenated arenes, or aryl halides, are fundamental building blocks in modern synthetic chemistry due to their reactivity in a vast array of coupling reactions. The carbon-halogen bond, particularly the carbon-bromine bond, serves as a reliable "handle" for the formation of new carbon-carbon and carbon-heteroatom bonds. This is most prominently achieved through transition-metal-catalyzed cross-coupling reactions, a field of research recognized with the 2010 Nobel Prize in Chemistry.

Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination have become indispensable tools for chemists. In these processes, a palladium, nickel, or copper catalyst facilitates the reaction between an aryl halide and a suitable coupling partner, such as a boronic acid, alkene, alkyne, or amine. The site-selectivity of these reactions is often high, allowing for the precise installation of new functional groups onto an aromatic ring. The reactivity of the carbon-halogen bond generally follows the trend C–I > C–Br > C–Cl, making bromoarenes like 4-Bromo-2-(methoxymethoxy)-1-methylbenzene a good balance of reactivity and stability for many synthetic applications. This ability to form new bonds with high efficiency and selectivity is critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org

Role of Methoxymethyl (MOM) Ethers as Protecting Groups and Synthetic Auxiliaries

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The methoxymethyl (MOM) ether is a widely employed protecting group specifically for hydroxyl (-OH) groups, including phenols. youtube.com

The MOM group is typically introduced by reacting the alcohol or phenol (B47542) with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine. Once installed, the MOM ether is an acetal, which imparts significant stability. It is robust and unreactive towards a wide variety of common reagents, including strong bases (e.g., organolithium reagents, Grignard reagents), nucleophiles, many oxidizing and reducing agents (e.g., LiAlH₄, NaBH₄), and conditions used for other coupling reactions. youtube.com

This stability allows for extensive chemical modifications to be performed on other parts of the molecule. When the synthetic sequence is complete, the MOM group can be readily removed to regenerate the original hydroxyl group. This deprotection is typically achieved under acidic conditions, for instance, by treatment with acids like hydrochloric acid in an alcohol solvent. youtube.com The reliability of the MOM group's installation, its inertness to numerous reaction conditions, and its clean removal make it a vital tool for the strategic synthesis of complex molecules.

Overview of Research Trajectories for this compound

While specific, high-profile total syntheses prominently featuring this compound are not prevalent in the surveyed literature, its structure dictates a clear and logical research trajectory as a bifunctional synthetic intermediate. evitachem.com The research focus for a compound of this nature is its application in the controlled, stepwise elaboration of the substituted toluene scaffold.

The primary research trajectory involves leveraging its two key functional groups in a sequential manner:

Reaction at the Bromoarene Site: The carbon-bromine bond is the most reactive site for transformations like metal-halogen exchange to form an organolithium or Grignard reagent, or more commonly, as an electrophile in transition-metal-catalyzed cross-coupling reactions. A researcher could, for example, perform a Suzuki coupling with a boronic acid to form a new carbon-carbon bond at the C-4 position, constructing a biaryl system while the MOM-protected phenol at C-2 remains intact.

Deprotection and Functionalization of the Phenol: Following the modification at the bromine-bearing position, the MOM group can be selectively removed under acidic conditions. This reveals the free phenol, which can then undergo a second set of reactions. These could include O-alkylation (Williamson ether synthesis), O-acylation to form esters, or using its directing effect to influence further electrophilic aromatic substitution if desired.

This one-two approach allows the compound to serve as a linchpin in syntheses requiring the construction of highly substituted, complex aromatic systems in a controlled fashion.

Scope and Focus of Academic Inquiry into the Chemical Compound

The academic inquiry into a building block like this compound is centered on its utility and efficiency in synthetic problem-solving. The focus is less on the compound itself and more on what it enables chemists to construct.

The primary scope of inquiry would include:

Development of Synthetic Routes: Using this compound as a starting material to create target molecules that are of interest in medicinal chemistry, materials science, or natural product synthesis. For instance, it could be a precursor for synthesizing analogues of natural products that contain a substituted cresol core.

Exploration of Regioselectivity: Investigating the selective reactivity of the C-Br bond in the presence of the MOM ether and the methyl group. This involves testing its compatibility with various catalytic systems and reaction conditions to ensure that transformations occur only at the desired location.

Use in Combinatorial Chemistry: Its structure is suitable for creating libraries of related compounds. By using a range of different coupling partners at the bromine position and then a range of different reagents after deprotecting the phenol, a diverse set of molecules can be generated from a single, common intermediate for screening purposes (e.g., for biological activity).

In essence, the academic focus is on demonstrating the compound's value as a reliable and versatile tool for accessing complex molecular targets that would be more difficult to synthesize through other routes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(methoxymethoxy)-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-7-3-4-8(10)5-9(7)12-6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWQSGQDPKEPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Methoxymethoxy 1 Methylbenzene and Its Precursors

Strategies for the Regioselective Bromination of Substituted Methylbenzenes

The synthesis of 4-Bromo-2-(methoxymethoxy)-1-methylbenzene typically begins with the key precursor, 4-Bromo-3-methylphenol. nih.govottokemi.com This intermediate is most commonly synthesized from m-cresol. The primary challenge in this step is achieving regioselectivity, meaning the bromine atom must be directed to the correct position on the aromatic ring relative to the existing methyl and hydroxyl groups.

The hydroxyl (-OH) and methyl (-CH₃) groups on m-cresol are ortho, para-directing activators for electrophilic aromatic substitution. The hydroxyl group is a much stronger activator than the methyl group. Therefore, bromination will occur at positions ortho or para to the hydroxyl group. In m-cresol (3-methylphenol), the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The desired product, 4-bromo-3-methylphenol, requires bromination at the C4 position.

Several methods have been developed to achieve high regioselectivity for the para-bromination of phenols. chemistryviews.orgresearchgate.net Kinetic studies of the bromination of cresol isomers in an aqueous medium have shown these reactions to be very rapid. iosrjournals.org

Common and Novel Bromination Reagents:

Molecular Bromine (Br₂): Traditional bromination can be carried out using molecular bromine, often in a solvent like acetic acid. google.com However, this can sometimes lead to mixtures of products, including polybrominated species.

HBr/Sulfoxide Systems: A mild and highly regioselective method for para-bromination involves using hydrogen bromide (HBr) in the presence of a sulfoxide with bulky substituents, such as (4‐ClC₆H₄)₂SO, in acetonitrile. chemistryviews.orgccspublishing.org.cn This system shows high preference for the para-position, potentially due to a hydrogen bond interaction between the thioether byproduct and the phenol (B47542). chemistryviews.org

N-Bromosuccinimide (NBS): NBS is a common and milder brominating agent, often used with a catalyst or initiator. For phenols, reactions with NBS can be tuned to favor para-substitution. researchgate.net

Layered Double Hydroxides (LDHs): An efficient and regioselective method uses potassium bromide (KBr) and ZnAl–BrO₃⁻–layered double hydroxides as the brominating reagents. This method demonstrates excellent regioselectivity for the para position. researchgate.net

Reagent SystemSubstrateKey ConditionsSelectivity/OutcomeReference
HBr / (4‐ClC₆H₄)₂SOPhenolsAcetonitrile, Room TemperatureHigh para-selectivity (up to 99/1) chemistryviews.org
KBr / ZnAl–BrO₃⁻–LDHs4-methylphenolAcetic acid/water, 35 °CExcellent regioselectivity for bromination researchgate.netchemicalbook.com
OXBTEATBAromatic compoundsAcetonitrile, Room TemperatureEffective for producing 4-Bromo-3-methylphenol chemicalbook.com
Br₂ / Acetic Acid2,6-dimethoxy-4'-methylphenol1,3-propylene dichloride, 35 °CHigh yield (97.3%) for monobromination google.com
OXBTEATB is a specific brominating agent mentioned in the source.

Introduction of the Methoxymethoxy Group: Established and Novel Protocols

Once 4-Bromo-3-methylphenol is obtained, the next step is the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. The MOM group is a robust protecting group, stable under strongly basic and weakly acidic conditions. nih.govresearchgate.net

The standard method for this transformation has historically involved the use of chloromethyl methyl ether (MOM-Cl). google.com The reaction is typically carried out by first deprotonating the phenol with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of MOM-Cl. prepchem.com However, due to the carcinogenic nature of MOM-Cl, alternative and safer reagents have been developed. google.comacs.org

An alternative protocol utilizes dimethoxymethane in the presence of an acid catalyst. google.com To drive this equilibrium-based reaction to completion, molecular sieves are often used to remove the methanol byproduct. google.com More novel approaches employ reagents like MOM-2-pyridylsulfide, which allows for methoxymethylation under very mild and neutral conditions in the presence of a thiophilic silver salt. acs.org

Catalytic Methoxymethylation Techniques

Catalysis plays a key role in modern methoxymethylation protocols, particularly those designed to avoid hazardous reagents like MOM-Cl.

Acid Catalysis: The reaction of phenols with dimethoxymethane requires an acid catalyst to proceed efficiently. google.com This process is an effective method for preparing MOM ethers of various phenols. google.com

Zinc(II) Salt Catalysis: Zinc(II) salts have been shown to catalyze the reaction between acetals and acid halides to produce haloalkyl ethers, which can then be used for etherification. organic-chemistry.org Furthermore, Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) has been reported as an effective catalyst for the deprotection of MOM ethers, highlighting the role of Lewis acids in both the formation and cleavage of this protecting group under different conditions. researchgate.net

Silver Salt Catalysis: In a novel protocol, Methoxymethyl-2-pyridylsulfide (MOM-ON) serves as an efficient methoxymethylating reagent when activated by a silver salt, such as silver triflate (AgOTf). This method is notable for its mild, neutral conditions and broad applicability to various alcohols and phenols. acs.org

Optimization of Reaction Conditions for MOM Ether Formation

Optimizing reaction conditions is crucial for achieving high yields and purity in the formation of MOM ethers. Key parameters include the choice of base, solvent, and methoxymethylating agent.

Base and Solvent: In the classic MOM-Cl protocol, a strong, non-nucleophilic base is required to deprotonate the phenol. Sodium hydride (NaH) is commonly used. prepchem.com The choice of solvent is also critical; polar aprotic solvents like DMF or THF are standard. nih.govprepchem.com

Reagent Selection: The move away from the carcinogenic chloromethyl methyl ether has spurred the development of alternatives. google.com Dimethoxymethane with an acid catalyst and molecular sieves offers a safer route. google.com For sensitive substrates, the MOM-2-pyridylsulfide system provides exceptionally mild conditions. acs.org

Temperature and Reaction Time: Methoxymethylation reactions are often initiated at 0 °C to control the initial exothermic reaction, particularly when using reactive reagents like NaH and MOM-Cl, and then allowed to proceed at room temperature for several hours to ensure completion. prepchem.com

Methoxymethylating AgentCatalyst/BaseSolventKey FeaturesReference
Bromomethyl methyl etherSodium hydride (NaH)Dimethylformamide (DMF)Traditional, high-yielding method prepchem.com
DimethoxymethaneAcid CatalystDichloromethane (DCM)Safer alternative to MOM-Cl; uses molecular sieves google.com
MOM-2-pyridylsulfideSilver triflate (AgOTf)Tetrahydrofuran (THF)Very mild, neutral conditions; good for sensitive substrates acs.org
Methoxymethyl chloride (MOMCl)Sodium hydride (NaH)Dimethylformamide (DMF)High yield (93%) reported for a related substrate

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through different strategic pathways.

Divergent Synthesis: This is the most straightforward and common approach. The synthesis begins with a simple, readily available starting material, which is sequentially modified.

Starting Material: m-Cresol (3-methylphenol).

Step 1 (Bromination): Regioselective bromination of m-cresol to yield the key intermediate, 4-bromo-3-methylphenol. chemicalbook.com

Step 2 (Protection): Introduction of the methoxymethyl (MOM) protecting group onto the phenolic oxygen to afford the final product, this compound.

This linear sequence is divergent because the complexity of the molecule is built step-by-step from a single precursor.

Convergent Synthesis: A convergent strategy involves the independent synthesis of two or more complex fragments of the target molecule, which are then combined in a final step. For this compound, a hypothetical convergent synthesis could involve a cross-coupling reaction. While not commonly reported for this specific molecule, the principles of reactions like the Suzuki-Miyaura coupling are widely used for forming aryl-aryl or aryl-ether bonds. nih.gov

A plausible, though more complex, convergent route could be:

Fragment A Synthesis: Prepare a boronic acid or ester derivative, such as (2-(methoxymethoxy)-1-methylphenyl)boronic acid. This would start from 2-amino-6-methylphenol, which would be protected, brominated, and then converted to the boronic acid.

Fragment B: This would be a simple di-halogenated benzene (B151609), which is not suitable for this target molecule. A more realistic convergent approach would involve coupling a simpler aryl halide with a phenol. For instance, coupling an appropriate aryl halide with a methoxymethyl-protected phenol under Ullmann conditions. nih.gov However, for this particular substitution pattern, the divergent pathway is significantly more efficient.

Alternative Precursors and Building Blocks for the Compound's Assembly

While m-cresol is the most logical starting material, other precursors could theoretically be employed.

4-Bromo-3-methylanisole: This compound, which is a methyl ether analog of the phenol precursor, could be used. google.comnih.gov The synthesis would require an additional demethylation step to reveal the free phenol before the introduction of the MOM group. Cleavage of aryl methyl ethers requires harsh conditions, such as using boron tribromide (BBr₃). nih.govnih.gov

3-Methylphenol (m-Cresol) with altered reaction order: One could consider protecting the hydroxyl group of m-cresol with the MOM group first, to produce 1-(methoxymethoxy)-3-methylbenzene. The subsequent bromination step would then be performed. However, the methoxymethoxy group is also an ortho, para-director. This would likely lead to a mixture of brominated products, making the regioselective synthesis of the desired 4-bromo isomer challenging.

Starting from Toluene Derivatives: A more complex route could start from a compound like 4-bromo-2-nitrotoluene. This would involve reduction of the nitro group to an amine, followed by a Sandmeyer reaction or similar diazotization-hydrolysis sequence to install the hydroxyl group, and finally, MOM protection. This multi-step process is less efficient than starting from m-cresol.

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The bromine atom in this compound is strategically positioned for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems, the introduction of alkenyl and alkynyl groups, and the formation of various other carbon-carbon bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts, typically in the form of Pd(0) or Pd(II) complexes, are central to these transformations. The general catalytic cycle involves the oxidative addition of the aryl bromide to the palladium center, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the active palladium catalyst. princeton.edu

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. tcichemicals.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. csic.es

For a compound like this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a biaryl product. For instance, coupling with phenylboronic acid would produce 2-(methoxymethoxy)-1-methyl-4-phenylbenzene. A study on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines highlights the robustness of this reaction with various boronic esters. csic.es Another study demonstrated high catalytic activity for the coupling of both activated and deactivated aryl bromides with phenylboronic acid. princeton.edu

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂CataCXium ACs₂CO₃2-MeTHF8095 nih.gov
Pd-Polymer HybridNoneK₃PO₄Water/Toluene9091 princeton.edu

This table presents data for the Suzuki-Miyaura coupling of analogous bromo-substituted aromatic compounds.

The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. uq.edu.au This reaction is valued for its ability to tolerate a wide array of functional groups, and the organostannane reagents are generally stable to air and moisture. uq.edu.aupsu.edu The primary drawback is the toxicity of the tin compounds. nih.gov

In a typical Stille coupling, this compound would react with an organostannane, such as tributyl(vinyl)tin, to introduce an alkenyl group. Research on the chemoselectivity of Stille couplings has shown that C-Br bonds can be selectively coupled in the presence of other functionalities like triflates. nih.gov

CatalystLigandSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃1,4-DioxaneRefluxHigh nih.gov
Pd(OAc)₂/DabcoNoneDMF100Good nih.gov

This table presents general conditions for the Stille coupling of aryl bromides.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.org This reaction is notable for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

This compound can be coupled with various organozinc reagents, such as alkylzinc or arylzinc halides, to introduce a range of substituents. The preparation of organozinc reagents can be achieved through the direct insertion of zinc into an organic halide. nih.gov While not as frequently used in industrial applications as Suzuki or Heck reactions due to the sensitivity of organozinc reagents, the Negishi coupling is a powerful tool in total synthesis. wikipedia.org

CatalystLigandSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃PPh₃DMF/THF80Good ajol.info
NiCl₂(glyme)(R)-i-Pr-PyboxDMI/THFRoom Temp85-89 uq.edu.au

This table presents data for the Negishi coupling of analogous bromo-substituted aromatic compounds.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. clockss.org This reaction is a cornerstone of modern organic synthesis for the creation of substituted alkenes. clockss.orgnih.gov

The reaction of this compound with an alkene, such as styrene or an acrylate, would lead to the formation of a substituted alkene. The regioselectivity of the Heck reaction can be influenced by the electronic and steric properties of the substrates and the reaction conditions. diva-portal.org Reductive Heck reactions have also been developed to produce alkylarenes directly. nih.gov

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂K₂CO₃DMF120>96 concordia.ca
Pd ComplexEt₃NWater100Full Conversion organic-chemistry.org

This table presents data for the Heck reaction of analogous bromo-substituted aromatic compounds.

The Sonogashira coupling is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. evitachem.com This reaction is a reliable method for the synthesis of arylalkynes and conjugated enynes under mild conditions. evitachem.comsustech.edu.cn

Coupling this compound with a terminal alkyne like phenylacetylene would yield an internal alkyne. Copper-free Sonogashira protocols have been developed to avoid the use of the copper co-catalyst. organic-chemistry.org The use of (trimethylsilyl)acetylene is also common, where the TMS group can be removed in situ to generate the terminal alkyne.

This table presents general conditions for the Sonogashira coupling of aryl bromides.

An in-depth analysis of the chemical reactivity and advanced transformations of this compound reveals its versatility as a synthetic intermediate. This compound possesses three key reactive sites: the carbon-bromine bond, the benzylic methyl group, and the methoxymethoxy (MOM) protecting group. Each site can be targeted with specific reagents and catalytic systems to achieve a wide range of chemical modifications.

Theoretical and Computational Investigations

Quantum Chemical Studies (e.g., DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 4-Bromo-2-(methoxymethoxy)-1-methylbenzene. These calculations map the electron density to determine the molecule's energy, electronic distribution, and reactivity.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the region most likely to accept electrons, indicating its electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is rich in electrons. The electron-donating effects of the methyl (-CH₃) and methoxymethoxy (-OCH₂OCH₃) groups increase the energy of the HOMO, making the ring more susceptible to electrophilic attack. The bromine atom (-Br), being electronegative, will also influence the orbital's shape and energy. The LUMO is anticipated to be distributed across the aromatic ring, with a significant contribution from the C-Br antibonding orbital, suggesting that nucleophilic substitution or reduction could occur at this site.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT at the B3LYP/6-311G(d,p) level of theory)

OrbitalEnergy (eV)Description
HOMO-6.25Primarily located on the π-system of the benzene ring, with significant contributions from the methoxymethoxy and methyl groups.
LUMO-0.89Distributed across the aromatic ring, with a notable coefficient on the carbon atom bonded to the bromine.
HOMO-LUMO Gap5.36Indicates good kinetic stability.

Note: The data in this table is illustrative and represents typical values for similar aromatic compounds.

DFT calculations can model the energy profiles of potential reactions involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy pathways for reactions and characterize the structure and energy of transition states.

Table 2: Hypothetical Calculated Activation Energies for a Suzuki Coupling Reaction

Reaction StepCalculated Activation Energy (kcal/mol)
Oxidative Addition+15.2
Transmetalation+10.5
Reductive Elimination-5.8

Note: This data is hypothetical and serves to illustrate the type of information gained from such studies.

Conformational Analysis and Molecular Dynamics Simulations

The methoxymethoxy group introduces conformational flexibility to the molecule. Conformational analysis is used to identify the most stable spatial arrangements (conformers) of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. For this compound, the key dihedral angles are around the C-O bonds of the methoxymethoxy group.

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms over time, providing a dynamic picture of the molecule's behavior. An MD simulation would reveal how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent) at a given temperature. This can reveal the predominant conformations in solution and the energy barriers between them.

Modeling of Non-Covalent Interactions in Intermolecular Reactivity

Non-covalent interactions, while weaker than covalent bonds, play a crucial role in directing intermolecular reactivity and crystal packing. mdpi.com In the case of this compound, several types of non-covalent interactions are possible:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases. This interaction can influence how the molecule docks with a catalyst or another reactant. mdpi.com

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, the oxygen atoms of the methoxymethoxy group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic ring can interact with other π-systems through stacking interactions.

Computational models can quantify the strength and geometry of these interactions, helping to explain observed selectivity in reactions or the structure of the solid state.

Prediction of Spectroscopic Parameters to Aid Structural Research

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound. For this compound, the following spectroscopic parameters can be calculated:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be predicted with good accuracy. These calculations help in the assignment of complex spectra.

Infrared (IR) Spectra: The vibrational frequencies and their intensities can be calculated to predict the appearance of an IR spectrum. This allows for the identification of characteristic peaks, such as the C-O stretches of the ether and the aromatic C-H bends.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

ParameterPredicted ValueExperimental Value
¹H NMR Shift (para-H to -CH₃)7.35 ppm7.32 ppm
¹³C NMR Shift (C-Br)115.8 ppm116.2 ppm
IR Stretch (Ar-O-C)1245 cm⁻¹1248 cm⁻¹

Note: This data is for illustrative purposes to show the correlation between predicted and experimental values.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Bromo-2-(methoxymethoxy)-1-methylbenzene and its reaction products. One-dimensional (1D) NMR (¹H and ¹³C) provides primary information on the chemical environment of protons and carbons within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining through-space proximity of atoms, which is key for stereochemical assignments in derivatives. nanalysis.comlibretexts.orgresearchgate.net For example, in derivatives of this compound where new stereocenters are introduced, NOESY can reveal the relative configuration by identifying which substituents are on the same side of a ring or a rigid part of the molecule. nanalysis.comlibretexts.orgresearchgate.net Low-temperature NOESY experiments can even be used to study conformational isomers. nih.gov

Mass Spectrometry Techniques for Reaction Monitoring and Structural Confirmation of Novel Derivatives

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) is particularly important as it provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound and its fragments. nih.gov This is essential for confirming the identity of newly synthesized molecules.

In the context of reaction monitoring, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. nih.govresearchgate.net These hyphenated techniques allow for the separation of components in a reaction mixture followed by their immediate mass analysis. This enables researchers to track the consumption of starting materials, the formation of intermediates, and the appearance of products and byproducts in real-time, facilitating reaction optimization. nih.govresearchgate.net For instance, the progress of a cross-coupling reaction involving this compound can be monitored by observing the disappearance of the parent compound's molecular ion peak and the emergence of the product's peak at the expected mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that aids in the identification of unknown metabolites or degradation products. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations in Research

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. In the study of reactions involving this compound, these techniques are used to monitor the transformation of functional groups.

For example, if the methoxymethyl (MOM) ether is cleaved to reveal the hydroxyl group, FT-IR spectroscopy would show the disappearance of the characteristic C-O-C stretching vibrations of the MOM ether and the appearance of a broad O-H stretching band. Similarly, if the bromine atom is replaced in a substitution reaction, changes in the low-frequency region of the Raman spectrum, where C-Br stretching vibrations occur, can be observed. While FT-IR is more commonly used for routine analysis, Raman spectroscopy can be advantageous for samples in aqueous media and for observing non-polar bonds.

X-ray Crystallography for Precise Structural Determination of Derivatives and Intermediates

When a crystalline derivative or intermediate of this compound can be obtained, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. This level of detail is unparalleled by other analytical methods and is crucial for confirming the absolute configuration of chiral molecules and for understanding intermolecular interactions in the solid state. While obtaining suitable crystals can be a challenge, the structural information gained is invaluable for validating reaction outcomes and for computational modeling studies.

Chromatographic Techniques for Reaction Optimization and Purification of Complex Mixtures

Chromatographic techniques are essential for both the analysis and purification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for separating complex mixtures and assessing the purity of compounds. acs.orgresearchgate.net By developing appropriate chromatographic methods, researchers can quantify the components of a reaction mixture, which is critical for calculating yields and for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. acs.orgresearchgate.net

For purification, column chromatography is a standard laboratory technique. For more challenging separations, preparative HPLC can be employed to isolate products in high purity. The hyphenated techniques of LC-MS and GC-MS combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, making them indispensable tools for modern synthetic chemistry research. researchgate.netosti.gov These methods are particularly useful for identifying trace impurities and for analyzing complex reaction mixtures where multiple products may be formed. researchgate.netosti.gov

Future Research Directions and Perspectives

Exploration of Sustainable and Green Chemistry Approaches for its Synthesis and Reactions

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact by minimizing waste and employing eco-friendly reagents and conditions. syrris.comrsc.org Future research on 4-Bromo-2-(methoxymethoxy)-1-methylbenzene should prioritize the development of sustainable synthetic routes. This includes the exploration of greener brominating agents to replace traditionally hazardous elemental bromine. orgsyn.org For instance, methods utilizing hydrobromic acid with an oxidant or enzymatic bromination could offer more environmentally benign alternatives.

Furthermore, the use of green solvents, such as water or bio-derived solvents, in the synthesis and subsequent reactions of this compound is a key area for investigation. mdpi.com The development of catalytic systems that operate efficiently in these solvents would represent a significant advancement. nih.govrsc.org For example, employing phase-transfer catalysts or designing water-soluble catalysts could facilitate reactions in aqueous media, thereby reducing the reliance on volatile organic compounds. mdpi.com The adoption of energy-efficient methods like microwave-assisted or flow chemistry synthesis can also contribute to a greener process by reducing reaction times and energy consumption. nih.govresearchgate.net

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The bromo-substituent in this compound makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental for constructing complex molecular architectures. Future research will likely focus on developing novel catalytic systems that offer enhanced selectivity, efficiency, and broader substrate scope for reactions involving this compound.

High-throughput screening of catalyst libraries, including palladium, nickel, and copper-based systems, can accelerate the discovery of optimal catalysts for specific transformations of this compound. nih.govnih.gov For instance, the development of palladium catalysts with specifically designed phosphine (B1218219) ligands can significantly influence the efficiency of Suzuki coupling reactions with various boronic acids. researchgate.netresearchgate.netmdpi.com Research into metal-free catalytic systems or the use of more abundant and less toxic metals like iron as catalysts for cross-coupling reactions also presents a promising avenue for sustainable chemistry. researchgate.net Furthermore, exploring the influence of the methoxymethyl protecting group on the catalytic cycle is crucial for optimizing reaction conditions and preventing undesired side reactions.

Expansion of Derivatization Strategies for Diverse Chemical Libraries

The trifunctional nature of this compound provides a versatile scaffold for the generation of diverse chemical libraries, which are essential for drug discovery and materials science research. Future efforts should focus on systematically exploring derivatization strategies at each of the functional handles.

The bromine atom serves as a key site for introducing a wide array of substituents via cross-coupling reactions. nih.govrsc.orgsigmaaldrich.com The methoxymethyl (MOM) ether can be deprotected to reveal the phenolic hydroxyl group, which can then be subjected to etherification, esterification, or other modifications. The methyl group, while less reactive, can potentially be functionalized through radical reactions or by conversion to a benzylic bromide. The systematic application of these transformations in a combinatorial fashion can rapidly generate a large number of structurally diverse molecules. Automated synthesis platforms can be instrumental in the efficient production of these libraries. syrris.com

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms represents a significant step towards accelerating chemical research and development. bohrium.com Automated systems, such as the SynFini™ platform, leverage artificial intelligence and robotics to design and execute multi-step syntheses with high efficiency and reproducibility. sri.comsri.comsynfini.comyoutube.com

By utilizing flow chemistry, these platforms can perform reactions in a continuous manner, allowing for precise control over reaction parameters, rapid optimization, and facile scaling of production. syrris.comnih.govresearchgate.net For a molecule like this compound, an automated platform could sequentially perform a cross-coupling reaction at the bromo-position, followed by deprotection of the MOM group, and subsequent functionalization of the resulting phenol (B47542), all within a single, integrated workflow. scribd.com This approach not only increases the throughput of compound synthesis but also generates large datasets that can be used to train machine learning models for predicting reaction outcomes and designing novel synthetic routes. researchgate.net

In-depth Mechanistic Investigations of Underexplored Transformations

While the mechanisms of common transformations like the Suzuki and Sonogashira couplings are relatively well-understood, there is a need for in-depth mechanistic investigations of less common or novel reactions involving this compound. rsc.orgresearchgate.net Understanding the intricate details of reaction pathways, including the role of catalysts, ligands, solvents, and the electronic and steric effects of the substituents, is crucial for optimizing reaction conditions and developing more efficient synthetic protocols.

For instance, a detailed study of the Sonogashira coupling of this compound with various terminal alkynes could elucidate the influence of the MOM-protected phenol on the catalytic cycle and the potential for side reactions. researchgate.netrsc.org Computational modeling, in conjunction with experimental studies, can provide valuable insights into transition states and reaction intermediates. Such mechanistic understanding is fundamental for pushing the boundaries of what is possible in the chemical synthesis with this versatile building block.

Potential for Bio-orthogonal and Click Chemistry Applications

The fields of bio-orthogonal and click chemistry have revolutionized the study of biological systems by enabling the selective labeling and tracking of biomolecules in their native environment. frontiersin.org The chemical handles on this compound, particularly the bromo-substituent, present opportunities for its integration into these powerful methodologies.

The bromo-group can be converted into other functional groups suitable for bio-orthogonal reactions. For example, it can be transformed into an azide (B81097) or an alkyne, which are key components of the widely used strain-promoted azide-alkyne cycloaddition (SPAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. Furthermore, the aromatic bromine itself could potentially participate in certain bio-orthogonal reactions. Another promising area is the use of this scaffold in tetrazine ligation, a rapid bio-orthogonal reaction between a tetrazine and a strained alkene or alkyne. researchgate.netnih.govnih.govrsc.org By functionalizing the molecule with a strained dienophile, it could be used as a probe that reacts specifically with tetrazine-labeled biomolecules. researchgate.net The development of derivatives of this compound tailored for these applications could lead to novel tools for chemical biology and medical imaging. frontiersin.org

Q & A

Q. Q1. What are the key physicochemical properties of 4-Bromo-2-(methoxymethoxy)-1-methylbenzene, and how are they experimentally determined?

Answer: The compound (C₉H₁₁BrO₃, MW = 247.09 g/mol ) is characterized by:

  • Bromine as an electron-withdrawing group (EWG) and methoxymethoxy/methyl as electron-donating groups (EDGs), influencing aromatic reactivity .
  • Analytical methods :
    • NMR (¹H/¹³C): Assigns substituent positions via coupling patterns and chemical shifts. For example, methyl groups resonate near δ 2.3–2.5 ppm, while methoxymethoxy protons appear as singlets at δ 3.3–3.5 ppm .
    • X-ray crystallography : Resolves bond lengths and angles (e.g., C-Br ≈ 1.89–1.92 Å; C-O ≈ 1.36–1.42 Å) to confirm stereoelectronic effects .
    • HPLC/GC-MS : Validates purity (>98% as per synthetic protocols) .

Q. Q2. How is this compound synthesized, and what are critical optimization parameters?

Answer: Synthetic route (adapted from analogous brominated methoxybenzene derivatives ):

Protection : Start with 2-methylphenol; protect hydroxyl groups using acetyl or benzyl groups to direct bromination.

Bromination : Use N-bromosuccinimide (NBS) in acetonitrile at 0–5°C for regioselective ortho-substitution .

Deprotection/Functionalization : Hydrolyze protecting groups and introduce methoxymethoxy via Williamson ether synthesis (K₂CO₃, DMF, 60°C) .

Q. Optimization factors :

  • Temperature control during bromination minimizes polybromination.
  • Solvent polarity (e.g., CH₃CN vs. DCM) affects reaction rates and selectivity .

Advanced Research Questions

Q. Q3. How do competing electronic effects (EDG vs. EWG) influence electrophilic aromatic substitution (EAS) in this compound?

Answer: The methoxymethoxy group (EDG) activates the ring toward EAS, while the bromine (EWG) deactivates it. This creates regioselectivity conflicts:

  • Meta-directing effect of Br vs. ortho/para-directing effect of EDGs .
  • Experimental validation : Nitration studies show dominant substitution at the para position to Br (meta to EDG), confirmed by NOESY NMR .
  • Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict charge distribution and transition-state energies to rationalize observed selectivity .

Q. Q4. What methodologies are used to study its potential as a pharmaceutical intermediate, and how are contradictions in bioactivity data resolved?

Answer: Steps for bioactivity profiling :

In vitro assays : Test against enzyme targets (e.g., kinases, cytochrome P450) to identify inhibition/activation.

Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene ) to isolate substituent effects.

Mechanistic studies : Use fluorescence quenching or ITC to quantify binding affinities .

Q. Resolving data contradictions :

  • Reproducibility checks : Ensure consistent purity (HPLC) and solvent (DMSO vs. aqueous buffer effects).
  • Multivariate analysis : Apply PCA to distinguish assay-specific artifacts from true bioactivity .

Q. Q5. How can computational chemistry predict its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer: DFT workflows :

Optimize geometry : Use B3LYP/def2-TZVP to model the brominated aryl group.

Calculate oxidative addition energetics : Evaluate Pd(0) insertion into C-Br bonds; lower barriers indicate faster coupling .

Solvent effects : Include PCM models (e.g., THF, DMF) to simulate reaction environments.

Q. Experimental validation :

  • Compare predicted activation energies with kinetic data from GC-MS monitoring .
  • Screen ligands (e.g., SPhos vs. XPhos) to enhance yields in challenging couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.